1-Dodecanamine, N,N-didodecyl-, nitrate
Overview
Description
1-Dodecanamine, N,N-didodecyl-, nitrate is a chemical compound with the molecular formula C36H76N2O3. It is also known by other names such as trilaurylamine, tridodecylamine, and tri-n-dodecylamine . This compound is part of the amine family and is characterized by its long alkyl chains, making it a significant compound in various industrial and scientific applications.
Preparation Methods
The synthesis of 1-Dodecanamine, N,N-didodecyl-, nitrate typically involves the reaction of dodecylamine with dodecyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with nitric acid to form the nitrate salt . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Dodecanamine, N,N-didodecyl-, nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like dodecyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Dodecanamine, N,N-didodecyl-, nitrate has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It is employed in the study of membrane proteins due to its amphiphilic nature.
Industry: It is used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, nitrate involves its interaction with molecular targets such as membrane proteins. Its long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
1-Dodecanamine, N,N-didodecyl-, nitrate can be compared with other similar compounds such as:
Dodecylamine: A primary amine with a single dodecyl chain.
Didodecylamine: A secondary amine with two dodecyl chains.
Tridodecylamine: A tertiary amine with three dodecyl chains. The uniqueness of this compound lies in its nitrate group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
N,N-didodecyldodecan-1-amine;nitric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75N.HNO3/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;2-1(3)4/h4-36H2,1-3H3;(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYRCOQVHXXKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H76N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20782093 | |
Record name | Nitric acid--N,N-didodecyldodecan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20782093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-34-2 | |
Record name | Tridodecylammonium nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitric acid--N,N-didodecyldodecan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20782093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.